4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
Overview
Description
The compound "4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds known for their inhibitory activity against carbonic anhydrases, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid . The presence of chloro and trifluoromethyl groups suggests potential for increased binding affinity and selectivity towards certain isozymes of carbonic anhydrases, which could be beneficial for therapeutic applications, particularly in cancer where certain carbonic anhydrase isoforms are overexpressed .
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving chlorination steps and the use of trifluoromethylated pyridine derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the compound's binding affinity and selectivity. Crystal structures of similar compounds have shown features like π-π interactions and hydrogen bonding, which are crucial for the stability of the crystal lattice and could also play a role in the binding to carbonic anhydrases .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, primarily as inhibitors of carbonic anhydrases. The inhibitory activity is often assessed using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays . The introduction of halogen groups, such as chloro groups, has been shown to increase the affinity to carbonic anhydrases, which is a key consideration in the development of selective inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, including solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The presence of electron-withdrawing groups like chloro and trifluoromethyl is likely to affect these properties, potentially increasing the compound's lipophilicity and thus its ability to cross cell membranes, which is an important factor in drug design . The crystal structure analysis of similar compounds provides insights into the intermolecular interactions that could influence the solubility and crystallinity of the compound .
Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
- Sulfonamide hybrids of this compound have been synthesized and characterized, showing significant enzyme inhibition against AChE and BChE enzymes. These compounds also displayed notable antioxidant potential, with some showing up to 96% scavenging activity in the DPPH scavenging method (Kausar et al., 2019).
Anticancer Activity
- Novel derivatives of this compound have been synthesized as potential anticancer agents. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, at low micromolar levels (Sławiński et al., 2012).
- Another study synthesized a series of compounds with this chemical structure, exhibiting moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
Binding Modes and Drug Development
- Research on methylbenzenesulfonamide derivatives, including compounds similar to the queried chemical, has shown potential in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).
Herbicide Selectivity
- Chlorsulfuron, a compound closely related to the queried chemical, has been shown to be selectively effective as a postemergence herbicide for small grains due to the ability of the crop plants to metabolize the herbicide into an inactive product (Sweetser et al., 1982).
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are inhibitors of human carbonic anhydrase B , an enzyme that plays a crucial role in maintaining pH balance in the body and is involved in various biological processes.
Mode of Action
It can be inferred from the structure of the molecule that it might interact with its targets through hydrogen bonding, given the presence of the sulfonamide group . The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency by lowering the pK_a of the cyclic carbamate .
Biochemical Pathways
Given that benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b , it can be inferred that this compound may affect pathways related to pH regulation and various other biological processes where this enzyme plays a role.
Pharmacokinetics
The presence of the trifluoromethyl group and the sulfonamide group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Result of Action
It is known that benzenesulfonamide derivatives can be effective in the treatment of proliferative diseases such as cancer , suggesting that this compound may have anti-proliferative effects.
properties
IUPAC Name |
4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c20-14-3-7-16(8-4-14)29(27,28)26-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11,26H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFINWCCPLXMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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